molecular formula C8H13NO2 B13501463 2-Amino-2-(prop-2-EN-1-YL)pent-4-enoic acid

2-Amino-2-(prop-2-EN-1-YL)pent-4-enoic acid

Cat. No.: B13501463
M. Wt: 155.19 g/mol
InChI Key: VRYCIOSKXNZGLD-UHFFFAOYSA-N
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Description

2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid, also known as 2-allyl-4-pentenoic acid, is an organic compound with the molecular formula C8H13NO2. This compound is characterized by the presence of both an amino group and a carboxylic acid group, making it an amino acid derivative. The structure includes an allyl group and a pentenoic acid moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid typically involves the reaction of allyl bromide with a suitable precursor, such as 4-pentenoic acid, under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group is introduced via subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amino acids, and various substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These interactions can modulate various biochemical pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its combination of an allyl group and a pentenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-2-prop-2-enylpent-4-enoic acid

InChI

InChI=1S/C8H13NO2/c1-3-5-8(9,6-4-2)7(10)11/h3-4H,1-2,5-6,9H2,(H,10,11)

InChI Key

VRYCIOSKXNZGLD-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)(C(=O)O)N

Origin of Product

United States

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